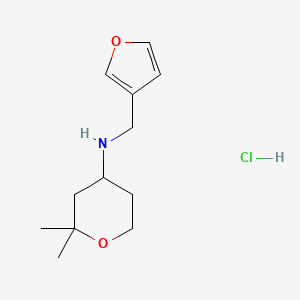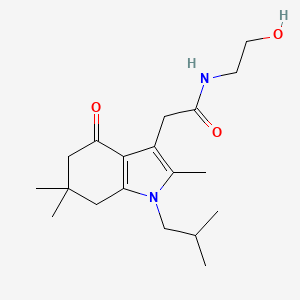
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with potential therapeutic applications. It is commonly referred to as Furfurylamine or FFAH. This compound is synthesized using a multi-step process that involves the reaction of furfural with methylamine, followed by reduction and hydrochloride salt formation.
Wirkmechanismus
The mechanism of action of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is its relatively simple synthesis method. However, one of the limitations is its low yield, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride involves the reaction of furfural with methylamine. This reaction produces N-(furfuryl)methylamine, which is then reduced using sodium borohydride to yield N-(furfuryl)methanamine. The final step involves the formation of the hydrochloride salt of N-(furfuryl)methanamine using hydrochloric acid. The yield of this process is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride has been studied for its potential therapeutic applications. Research has shown that this compound has anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2)7-11(4-6-15-12)13-8-10-3-5-14-9-10;/h3,5,9,11,13H,4,6-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVOGDDQMFNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=COC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)

![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)

![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)

![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)